molecular formula C20H28N4O3 B1154809 AB-CHMINACA metabolite M1B

AB-CHMINACA metabolite M1B

Cat. No.: B1154809
M. Wt: 372.5
InChI Key: JPYMZGZGKXHPPL-KVULBXGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-CHMINACA metabolite M1B is a synthetic cannabinoid metabolite derived from AB-CHMINACA. This compound is primarily used in forensic and research applications to study the metabolism and effects of synthetic cannabinoids .

Scientific Research Applications

AB-CHMINACA metabolite M1B is extensively used in scientific research, including:

    Forensic Chemistry: To identify and quantify synthetic cannabinoids in biological samples.

    Toxicology: To study the toxicological effects and metabolic pathways of synthetic cannabinoids.

    Pharmacology: To understand the interaction of synthetic cannabinoids with cannabinoid receptors.

    Analytical Chemistry: As a reference standard in mass spectrometry and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M1B involves multiple steps, starting from the parent compound AB-CHMINACA. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions: AB-CHMINACA metabolite M1B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of AB-CHMINACA metabolite M1B involves its interaction with cannabinoid receptors, primarily the central cannabinoid receptor 1 (CB1). The compound acts as an agonist, binding to the CB1 receptor and mimicking the effects of endogenous cannabinoids. This interaction leads to various physiological and psychological effects, including altered perception, mood changes, and potential toxic effects .

Comparison with Similar Compounds

AB-CHMINACA metabolite M1B is similar to other synthetic cannabinoid metabolites, such as:

Uniqueness: this compound is unique due to its specific hydroxylation on the cyclohexyl ring, which distinguishes it from other synthetic cannabinoid metabolites. This unique structural feature can influence its metabolic stability, receptor binding affinity, and overall pharmacological profile .

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1

InChI Key

JPYMZGZGKXHPPL-KVULBXGLSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O

Appearance

Assay:≥98% (mixture of diastereomers)A crystalline solid

Synonyms

(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; 

Origin of Product

United States

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